molecular formula C15H23N3O2 B7571682 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide

3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide

Cat. No.: B7571682
M. Wt: 277.36 g/mol
InChI Key: FKYVARARHVECMY-UHFFFAOYSA-N
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Description

3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide is a chemical compound that features a benzamide core linked to a piperazine ring substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide typically involves the reaction of 4-(2-methoxyethyl)piperazine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the piperazine attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and benzamide core make it a versatile compound for various applications .

Properties

IUPAC Name

3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-10-9-17-5-7-18(8-6-17)12-13-3-2-4-14(11-13)15(16)19/h2-4,11H,5-10,12H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYVARARHVECMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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